N1,N1,N5,N5-tetrakis(n-propyl)-biguanide hydrochloride
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Overview
Description
N1,N1,N5,N5-tetrakis(n-propyl)-biguanide hydrochloride is a chemical compound belonging to the biguanide class It is characterized by its molecular structure, which includes four n-propyl groups attached to the nitrogen atoms of the biguanide core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1,N1,N5,N5-tetrakis(n-propyl)-biguanide hydrochloride typically involves the reaction of biguanide with n-propyl halides under specific conditions. The reaction is usually carried out in an organic solvent, such as ethanol or methanol, at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and desired purity. Purification steps, including recrystallization or chromatography, are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: N1,N1,N5,N5-tetrakis(n-propyl)-biguanide hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophilic substitution reactions are typically performed using alkyl halides in the presence of a base.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
N1,N1,N5,N5-tetrakis(n-propyl)-biguanide hydrochloride has found applications in various scientific fields:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound has been studied for its potential antimicrobial properties and its role in biological assays.
Medicine: Research has explored its use as a therapeutic agent, particularly in the treatment of infections and inflammatory conditions.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N1,N1,N5,N5-tetrakis(n-propyl)-biguanide hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound may inhibit specific enzymes or receptors, leading to its biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N1,N1,N5,N5-tetrakis(n-butyl)biguanide hydrochloride
Other biguanide derivatives
Properties
IUPAC Name |
2-(N,N-dipropylcarbamimidoyl)-1,1-dipropylguanidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H31N5.ClH/c1-5-9-18(10-6-2)13(15)17-14(16)19(11-7-3)12-8-4;/h5-12H2,1-4H3,(H3,15,16,17);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYPAWPHTHAUTSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C(=NC(=N)N(CCC)CCC)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN(CCC)/C(=N/C(=N)N(CCC)CCC)/N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H32ClN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.89 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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